

# Application Notes: Characterization of RO1138452 using a cAMP Accumulation Assay

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## Compound of Interest

Compound Name: RO1138452

Cat. No.: B1680659

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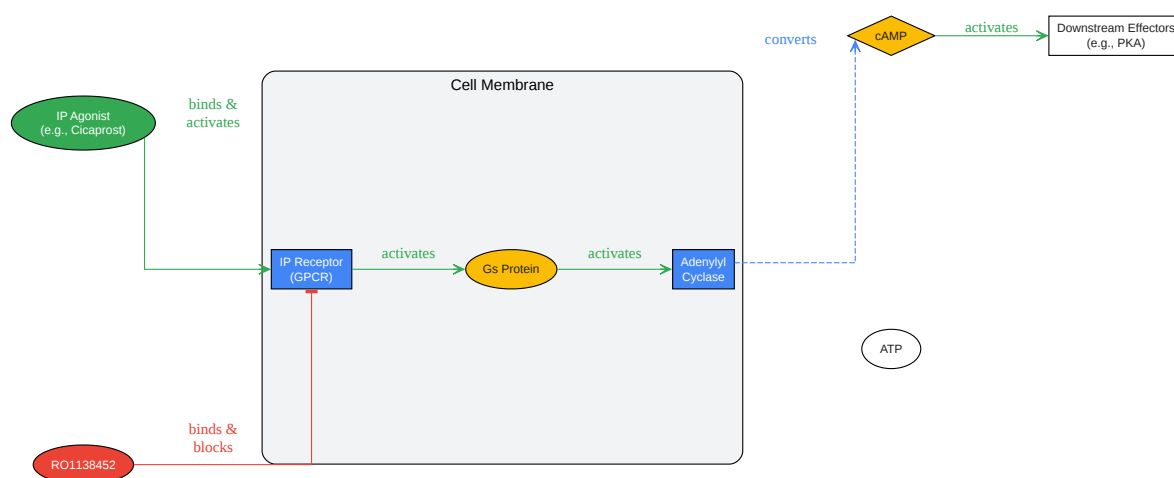
## Introduction

**RO1138452** is a potent and selective antagonist of the prostacyclin (IP) receptor.[1] The IP receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gs alpha subunit (G $\alpha$ s).[2] Activation of the IP receptor by an agonist, such as prostacyclin or its analogs (e.g., cicaprost, carbacyclin), stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[3][4][5] This signaling cascade is involved in various physiological processes, including vasodilation and inhibition of platelet aggregation.[5]

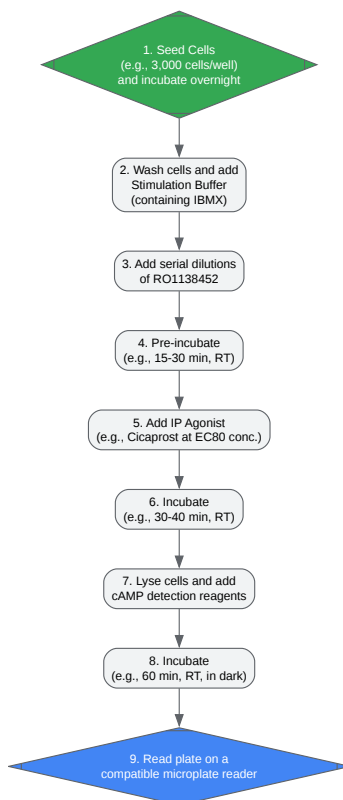
These application notes provide a detailed protocol for a cell-based cyclic AMP (cAMP) accumulation assay to determine the functional antagonism and potency of **RO1138452**. The assay measures the ability of **RO1138452** to inhibit the production of cAMP stimulated by an IP receptor agonist in cells engineered to express the human IP receptor.

## Signaling Pathway of the IP Receptor and Point of Inhibition

The diagram below illustrates the canonical Gs-coupled signaling pathway for the IP receptor and the mechanism of action for the antagonist **RO1138452**. Agonist binding to the IP receptor initiates a cascade leading to cAMP production. **RO1138452** competitively binds to the receptor, preventing agonist binding and subsequent signal transduction.



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